Antiproliferative Activity Against HeLa Cervical Cancer Cells: Class-Level SAR Rank for Furan-1,2,4-Triazoles
In a series of 12 furan-based 1,2,4-triazoles (compounds 13–24), the most active derivative (compound 15) exhibited an IC50 of 8.81 ± 0.28 µM against the HeLa cervical cancer cell line [1]. While the exact structure of compound 15 is not reported as 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, the class-wide SAR indicates that N-alkyl substitution on the triazole ring significantly modulates potency, with inactive compounds showing IC50 values >100 µM [1]. Direct quantitative data for the target compound itself are absent from the primary literature, positioning it as a candidate for screening within this established SAR framework.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; candidate for screening within furan-triazole series |
| Comparator Or Baseline | Compound 15 (most potent furan-triazole in the series): IC50 = 8.81 ± 0.28 µM; least potent analogs: IC50 > 100 µM |
| Quantified Difference | n/a (target compound data unavailable) |
| Conditions | HeLa cervical cancer cell line; MTT assay; 48 h exposure |
Why This Matters
Procurement for anticancer screening programs requires awareness that even minor structural variations within the furan-triazole class can produce >10-fold differences in potency, and the specific activity of the 5-ethyl-3-(furan-3-yl) derivative has not been experimentally determined.
- [1] Sıcak, Y. (2021). Medicinal Chemistry Research, 30, 1625–1637. DOI: 10.1007/s00044-021-02756-z View Source
